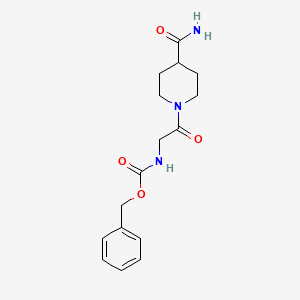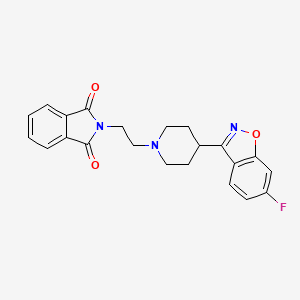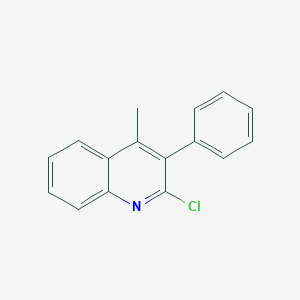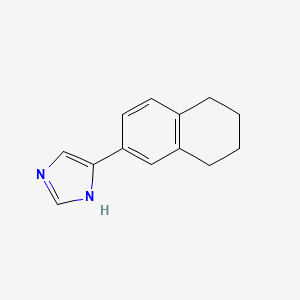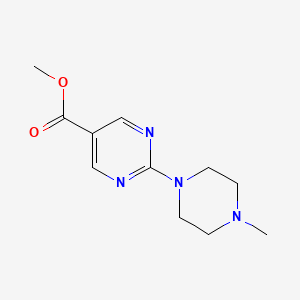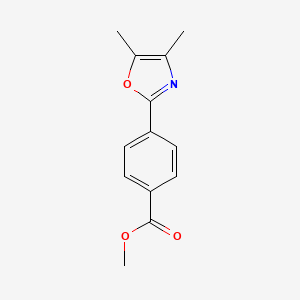![molecular formula C11H12ClN5 B8628148 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-17-7](/img/structure/B8628148.png)
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in pyridine determines the skeleton .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines are diverse. For instance, the introduction of cyano, nitro, sulfonyl, and carboxamide groups at the C-6 position of the pyridopyrimidines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary. For instance, one pyrrolo[2,3-d]pyrimidine derivative had a melting point of 212–214 ℃ .Mécanisme D'action
Propriétés
Numéro CAS |
897360-17-7 |
|---|---|
Nom du produit |
6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine |
Formule moléculaire |
C11H12ClN5 |
Poids moléculaire |
249.70 g/mol |
Nom IUPAC |
6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H12ClN5/c12-9-2-1-8-10(16-9)11(15-7-14-8)17-5-3-13-4-6-17/h1-2,7,13H,3-6H2 |
Clé InChI |
HPKTYMDQKLMUOX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC=NC3=C2N=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



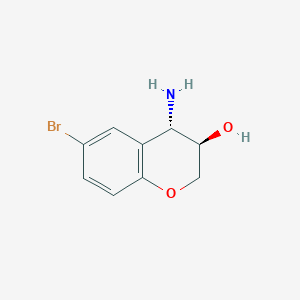
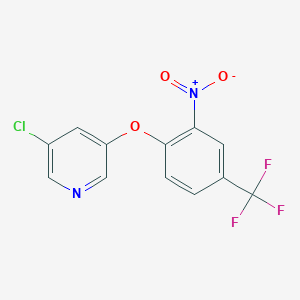
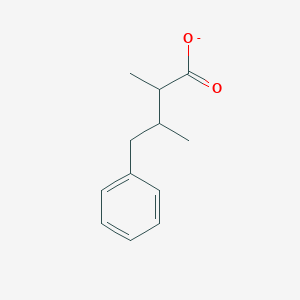
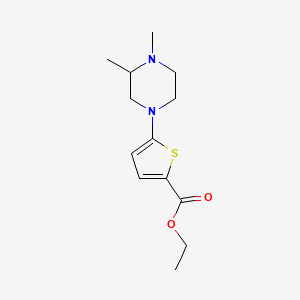

![[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B8628120.png)

